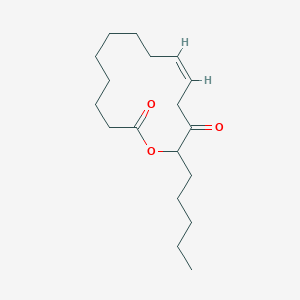
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It is a partial agonist of these receptors, meaning it can activate them to a certain extent but not fully. This activation leads to a decrease in the release of neurotransmitters such as glutamate and an increase in the release of neurotransmitters such as dopamine, resulting in its analgesic and neuroprotective effects.
Effets Biochimiques Et Physiologiques
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been shown to have various biochemical and physiological effects. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. It also has analgesic properties, which can be attributed to its ability to decrease the release of neurotransmitters such as glutamate. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione in lab experiments is its ability to selectively activate the CB1 and CB2 receptors, allowing for specific targeting of the endocannabinoid system. However, one limitation is its partial agonist activity, which may make it less effective than full agonists in certain applications.
Orientations Futures
There are many potential future directions for research on (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione. One direction is exploring its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is investigating its potential as a treatment for psychiatric disorders such as anxiety and depression. Additionally, further research could be done on its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.
Méthodes De Synthèse
The synthesis of (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione involves the reaction of 1,5-cyclooctadiene with 1,4-benzoquinone in the presence of a palladium catalyst. The resulting product is then reacted with pentylmagnesium bromide to form (10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione.
Applications De Recherche Scientifique
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a potential treatment for conditions such as multiple sclerosis, neuropathic pain, and traumatic brain injury.
Propriétés
Numéro CAS |
114416-55-6 |
|---|---|
Nom du produit |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(10Z)-14-pentyl-1-oxacyclotetradec-10-ene-2,13-dione |
InChI |
InChI=1S/C18H30O3/c1-2-3-10-14-17-16(19)13-11-8-6-4-5-7-9-12-15-18(20)21-17/h8,11,17H,2-7,9-10,12-15H2,1H3/b11-8- |
Clé InChI |
MANKLCWXYICFDJ-FLIBITNWSA-N |
SMILES isomérique |
CCCCCC1C(=O)C/C=C\CCCCCCCC(=O)O1 |
SMILES |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
SMILES canonique |
CCCCCC1C(=O)CC=CCCCCCCCC(=O)O1 |
Synonymes |
12-keto-9(2)-octadecen-13-olide 12-KO13O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



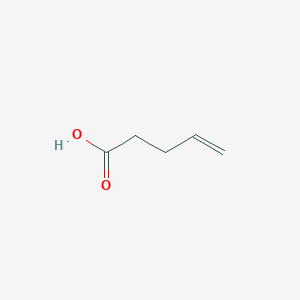
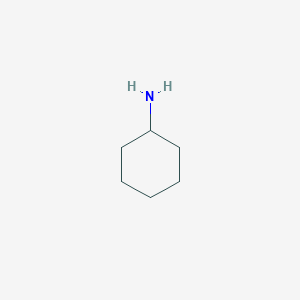
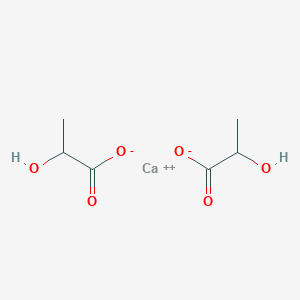

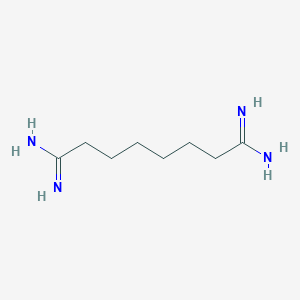
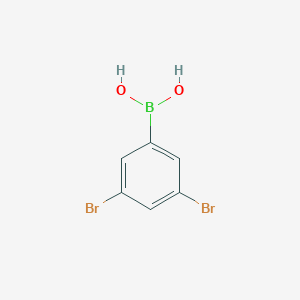
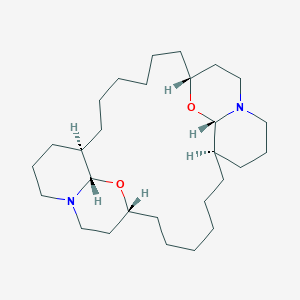
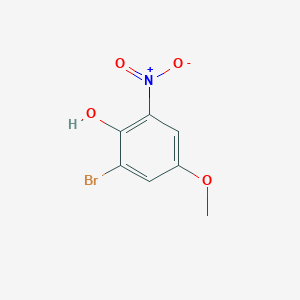
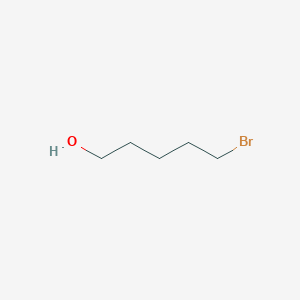
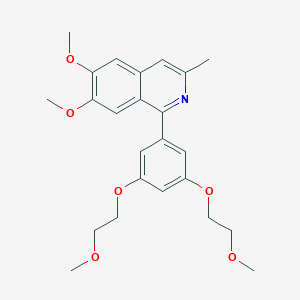
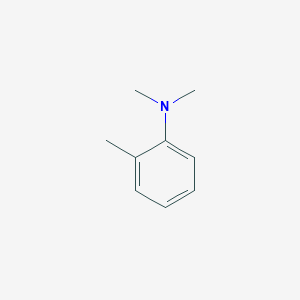
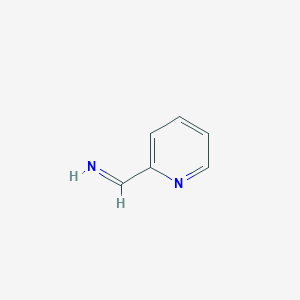
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
